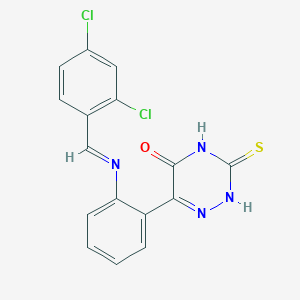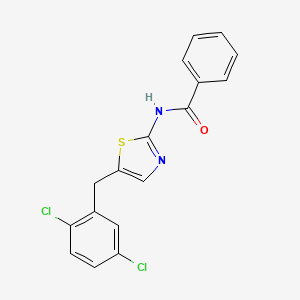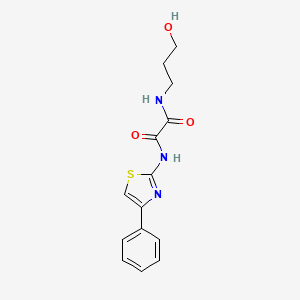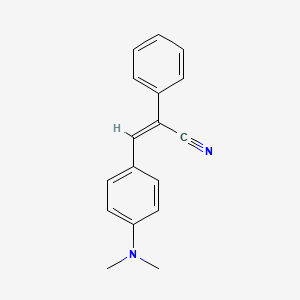
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of thioxotriazines , which are heterocyclic compounds containing a triazine ring (a six-membered ring with three nitrogen atoms) and a sulfur atom.
- The compound’s structure features a dichlorobenzylidene group attached to an amino group, forming a thioxo (sulfur-oxygen double bond) linkage.
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: , is a complex organic compound with a mouthful of a name!
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a mild acid catalyst (such as acetic acid). Heating the mixture facilitates the formation of the desired product.
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories or pharmaceutical companies is feasible.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions lead to derivatives with modified functional groups, such as halogenated or alkylated forms.
Aplicaciones Científicas De Investigación
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biochemical studies.
Industry: Limited industrial applications, but its stability and unique structure may inspire further research.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific interactions with biological targets. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
Molecular Targets: Further research is needed to identify specific targets (e.g., proteins, enzymes, or receptors) affected by this compound.
Pathways Involved: Understanding its impact on cellular pathways is crucial for therapeutic applications.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a dichlorobenzylidene group, amino functionality, and thioxo moiety sets it apart.
Similar Compounds: While I don’t have a specific list, other thioxotriazines or related heterocycles may share structural similarities.
Propiedades
Número CAS |
303094-66-8 |
|---|---|
Fórmula molecular |
C16H10Cl2N4OS |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24) |
Clave InChI |
CBFFTXANIZNLIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)


![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)


![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B11991420.png)
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)
